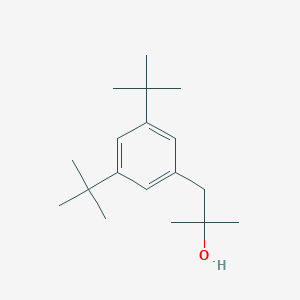
1-(3,5-Ditert-butylphenyl)-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “1-(3,5-Ditert-butylphenyl)-2-methylpropan-2-ol” is a chemical entity with specific properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-(3,5-Ditert-butylphenyl)-2-methylpropan-2-ol” involves multiple steps, each requiring precise conditions to ensure the desired product. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials.
Reaction Conditions: Specific temperature, pressure, and catalysts are employed to facilitate the reactions.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing reactors that can handle significant volumes of reactants.
Continuous Processes: Implementing continuous flow processes to enhance efficiency.
Quality Control: Ensuring the product meets stringent quality standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
“1-(3,5-Ditert-butylphenyl)-2-methylpropan-2-ol” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving “this compound” typically use reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce carboxylic acids or ketones.
Reduction: Can yield alcohols or amines.
Substitution: Results in the formation of new derivatives with different functional groups.
Scientific Research Applications
“1-(3,5-Ditert-butylphenyl)-2-methylpropan-2-ol” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in studies involving biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which “1-(3,5-Ditert-butylphenyl)-2-methylpropan-2-ol” exerts its effects involves:
Molecular Targets: The compound interacts with specific proteins or enzymes.
Pathways Involved: It may influence biochemical pathways, leading to changes in cellular functions.
Binding Sites: The compound binds to particular sites on the target molecules, altering their activity.
Comparison with Similar Compounds
Similar Compounds
Several compounds share structural similarities with “1-(3,5-Ditert-butylphenyl)-2-methylpropan-2-ol”, including:
CID 2632: A cephalosporin antibiotic.
CID 6540461: Another cephalosporin derivative.
CID 5362065: A β-lactam antibiotic.
Uniqueness
What sets “this compound” apart from these similar compounds is its unique combination of functional groups and its specific applications in various fields. Its distinct properties make it valuable for targeted research and industrial processes.
Properties
IUPAC Name |
1-(3,5-ditert-butylphenyl)-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O/c1-16(2,3)14-9-13(12-18(7,8)19)10-15(11-14)17(4,5)6/h9-11,19H,12H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHMUAFFEZQJHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)CC(C)(C)O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)CC(C)(C)O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














